molecular formula C13H19BO2S B13640302 4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13640302
M. Wt: 250.2 g/mol
InChI Key: DTSYTDYFSHODOR-CMDGGOBGSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of 5-methylthiophene-2-carbaldehyde with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination is crucial in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound acts as a boron source .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the thiophene and ethenyl groups.

    2-(5-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the ethenyl group.

    4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane: Similar but with a different substitution pattern on the thiophene ring.

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of both the ethenyl and thiophene groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C13H19BO2S

Molecular Weight

250.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H19BO2S/c1-10-6-7-11(17-10)8-9-14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/b9-8+

InChI Key

DTSYTDYFSHODOR-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(S2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(S2)C

Origin of Product

United States

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